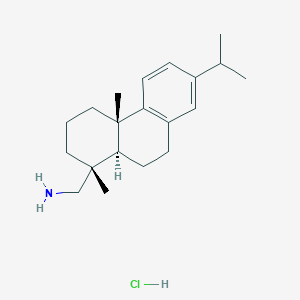
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol is a synthetic steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Arimistane' and is a derivative of the natural hormone DHEA. The purpose of
Applications De Recherche Scientifique
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its potential as an aromatase inhibitor, which is a compound that can prevent the conversion of testosterone to estrogen. This property makes it a potential treatment for breast cancer and other hormone-related conditions. Additionally, it has been studied for its potential as a prohormone, which can increase testosterone levels in the body. This property makes it a potential treatment for low testosterone levels and associated conditions such as muscle wasting.
Mécanisme D'action
The mechanism of action of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves its ability to inhibit the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to an increase in testosterone levels, which can lead to an increase in muscle mass, strength, and overall physical performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol are mainly related to its ability to increase testosterone levels in the body. This increase in testosterone levels can lead to an increase in muscle mass, strength, and physical performance. Additionally, it can lead to a decrease in estrogen levels, which can prevent the development of hormone-related conditions such as breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its ability to increase testosterone levels in the body, which can lead to an increase in muscle mass, strength, and physical performance. Additionally, its ability to inhibit the aromatase enzyme can prevent the development of hormone-related conditions such as breast cancer. The limitations of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol. One potential direction is to further investigate its potential as a treatment for low testosterone levels and associated conditions such as muscle wasting. Another potential direction is to investigate its potential as a treatment for hormone-related conditions such as breast cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves the conversion of 5-androstene-3β,17β-diol to 4-androstene-3,17-dione, followed by the addition of a methyl group at the 4th and 17th position of the steroid ring, and finally, the addition of a hydroxyl group at the 3rd and 17th position of the steroid ring.
Propriétés
Numéro CAS |
145458-99-7 |
|---|---|
Nom du produit |
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(3S,3aS,7R,8aS,8bS)-6-(3-hydroxypropyl)-3,3a-dimethyl-7-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)16-12-17-15(14(16)6-5-11-21)7-9-19(3)18(17)8-10-20(19,4)22/h16-18,21-22H,1,5-12H2,2-4H3/t16-,17-,18+,19+,20+/m1/s1 |
Clé InChI |
UYLCMHQZHUIMIY-SLHNCBLASA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H]2[C@@H]3CC[C@]([C@]3(CCC2=C1CCCO)C)(C)O |
SMILES |
CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O |
SMILES canonique |
CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O |
Autres numéros CAS |
145458-99-7 |
Synonymes |
4a,17-dimethyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-ene-3,17 beta-diol 4a,17-dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol DMHDSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



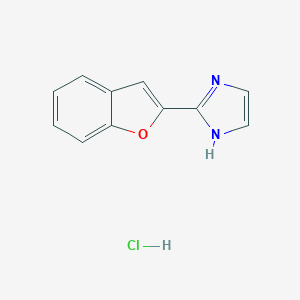

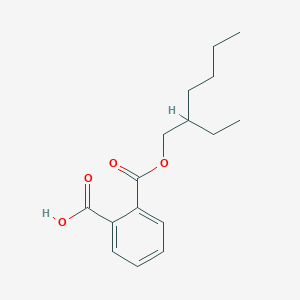
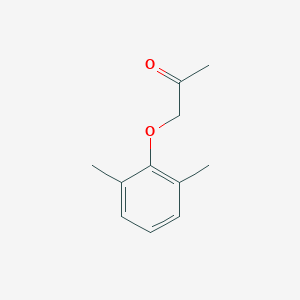
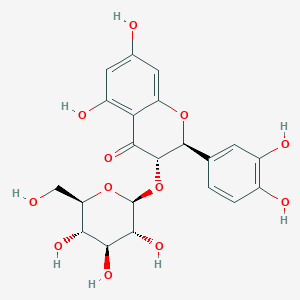

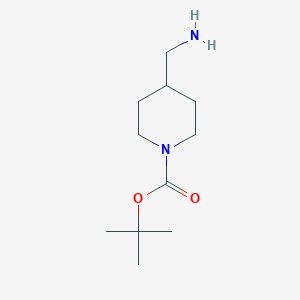


![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)

